2-phenethyl-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Overview
Description
2-phenethyl-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a fused ring system incorporating pyridine and naphthyridine moieties, which are known for their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenethyl-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of intermediate compounds under specific conditions to form the fused ring system. For instance, the reaction of a pyridine derivative with a naphthyridine precursor in the presence of a suitable catalyst and solvent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-phenethyl-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-phenethyl-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenethyl-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar fused ring system and have been studied for their biological activity.
Pyrido[2,3-d]pyrimidin-7-ones:
Uniqueness
2-phenethyl-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific substitution pattern and the presence of both pyridine and naphthyridine moieties. This unique structure may confer distinct biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
8-(2-phenylethyl)-2-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c30-24-20-15-21-23(10-14-29(25(21)31)17-19-7-4-11-26-16-19)27-22(20)9-13-28(24)12-8-18-5-2-1-3-6-18/h1-7,9-11,13-16H,8,12,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDQXWFMPJVXEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)CC5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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